molecular formula C15H23NO2 B11754037 2,4-ditert-butyl-6-[(Z)-hydroxyiminomethyl]phenol

2,4-ditert-butyl-6-[(Z)-hydroxyiminomethyl]phenol

Cat. No.: B11754037
M. Wt: 249.35 g/mol
InChI Key: OLGWQHUJCKJMLI-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-ditert-butyl-6-[(Z)-hydroxyiminomethyl]phenol is a phenolic compound characterized by the presence of two tert-butyl groups and a hydroxyiminomethyl group attached to a benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications, including the stabilization of polymers and as an intermediate in the synthesis of other chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-ditert-butyl-6-[(Z)-hydroxyiminomethyl]phenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid. The reaction is carried out at elevated temperatures to ensure complete alkylation. The resulting product is then subjected to further reactions to introduce the hydroxyiminomethyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to maximize yield and minimize by-products. The final product is purified through distillation and recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,4-ditert-butyl-6-[(Z)-hydroxyiminomethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the hydroxyiminomethyl group to an amine group.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers and esters[][4].

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

2,4-ditert-butyl-6-[(Z)-hydroxyiminomethyl]phenol has several scientific research applications:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.

    Biology: Investigated for its potential antifungal and antibacterial properties.

    Medicine: Studied for its cytotoxic effects on cancer cells, particularly breast carcinoma cells.

    Industry: Utilized in the stabilization of plastics, rubber, and other polymers.

Mechanism of Action

The antioxidant properties of 2,4-ditert-butyl-6-[(Z)-hydroxyiminomethyl]phenol are attributed to its ability to neutralize free radicals and reduce the production of reactive oxygen species. The compound interacts with free radicals, donating a hydrogen atom to stabilize them and prevent oxidative damage. This mechanism is crucial in protecting materials from degradation and extending their lifespan .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-ditert-butyl-6-[(Z)-hydroxyiminomethyl]phenol is unique due to the presence of the hydroxyiminomethyl group, which enhances its antioxidant properties and provides additional functionalization options for further chemical modifications. This makes it a versatile compound in various applications, particularly in the stabilization of polymers and potential therapeutic uses .

Biological Activity

2,4-Ditert-butyl-6-[(Z)-hydroxyiminomethyl]phenol is a compound that has garnered attention due to its diverse biological activities. This article reviews its sources, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of phenolic compounds characterized by the presence of tert-butyl groups and a hydroxyimino functional group. Its chemical formula is C15H24N2O, and it is known for its antioxidant properties.

Sources

The compound can be derived from various natural sources, including plants and fungi. Notably, it has been identified in species such as Dalbergia odorifera and various marine organisms .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. Comparative studies demonstrate that its antioxidant activity is notable but generally lower than that of butylated hydroxytoluene (BHT) .

Phytotoxicity

The compound has demonstrated phytotoxic effects, particularly in agricultural contexts. It induces oxidative stress in plant tissues, leading to reduced chlorophyll content and impaired photosynthesis. This property suggests potential applications as a natural herbicide against problematic weeds such as Leersia chinensis .

Toxicity Profile

While exhibiting beneficial properties, the compound also poses toxicity risks. Studies have indicated that it can cause adverse effects in various organisms, including mammals. For instance, chronic exposure in animal models has resulted in increased liver weights and histopathological changes .

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon interaction with biological membranes. This leads to lipid peroxidation and subsequent cellular damage .

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant efficacy of various phenolic compounds, this compound was evaluated using the DPPH radical scavenging assay. The results indicated a significant reduction in DPPH radical concentration, confirming its antioxidant potential.

CompoundDPPH Scavenging Percentage
BHT89%
2,4-DTBP72%
Control10%

Case Study 2: Phytotoxic Effects on Rice Plants

A pot experiment evaluated the effects of this compound on rice plants. The results showed a marked decrease in chlorophyll fluorescence and net photosynthetic rate at higher concentrations.

Concentration (mg/L)Chlorophyll Content (mg/g)Photosynthetic Rate (μmol CO₂/m²/s)
03.512.0
502.18.5
1001.05.0

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

2,4-ditert-butyl-6-[(Z)-hydroxyiminomethyl]phenol

InChI

InChI=1S/C15H23NO2/c1-14(2,3)11-7-10(9-16-18)13(17)12(8-11)15(4,5)6/h7-9,17-18H,1-6H3/b16-9-

InChI Key

OLGWQHUJCKJMLI-SXGWCWSVSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)/C=N\O

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.